(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282163
InChI: InChI=1S/C29H27N3O3S2/c1-19(2)18-35-23-11-12-25(20(3)14-23)27-21(16-32(30-27)22-8-5-4-6-9-22)15-26-28(33)31(29(36)37-26)17-24-10-7-13-34-24/h4-16,19H,17-18H2,1-3H3/b26-15-
SMILES:
Molecular Formula: C29H27N3O3S2
Molecular Weight: 529.7 g/mol

(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16282163

Molecular Formula: C29H27N3O3S2

Molecular Weight: 529.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C29H27N3O3S2
Molecular Weight 529.7 g/mol
IUPAC Name (5Z)-3-(furan-2-ylmethyl)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C29H27N3O3S2/c1-19(2)18-35-23-11-12-25(20(3)14-23)27-21(16-32(30-27)22-8-5-4-6-9-22)15-26-28(33)31(29(36)37-26)17-24-10-7-13-34-24/h4-16,19H,17-18H2,1-3H3/b26-15-
Standard InChI Key GUVBZFNVSJCOBN-YSMPRRRNSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5
Canonical SMILES CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Introduction

Structural Characteristics

Core Architecture and Substituent Analysis

The molecule features a central thiazolidin-4-one ring, a five-membered heterocycle containing nitrogen and sulfur atoms. The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry and facilitating intermolecular interactions. Key substituents include:

  • Furan-2-ylmethyl group: Attached to the nitrogen at position 3, this moiety enhances electron density and influences binding to biological targets.

  • Pyrazole-phenyl system: A 1-phenyl-3-[2-methyl-4-(2-methylpropoxy)phenyl]pyrazol-4-yl group at position 5 contributes to hydrophobic interactions and steric bulk.

  • Thioxo group: The sulfur atom at position 2 increases polarity and potential hydrogen-bonding capacity.

Table 1: Molecular Properties of the Compound

PropertyValueSource
Molecular FormulaC29H27N3O3S2
Molecular Weight529.7 g/mol
IUPAC Name(5Z)-3-(furan-2-ylmethyl)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESCC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

The isopropyl ether group in the 2-methylpropoxy substituent introduces steric hindrance, potentially reducing metabolic degradation .

Synthesis Methods

Multi-Step Reaction Pathways

Synthesis typically involves sequential cyclocondensation and functionalization steps:

  • Thiazolidinone core formation: Condensation of thiourea derivatives with α-haloesters under basic conditions yields the thiazolidin-4-one scaffold.

  • Knoevenagel condensation: Introduction of the pyrazole-methylidene group via reaction with 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Late-stage functionalization: Attaching the furan-2-ylmethyl group through nucleophilic substitution or Mitsunobu reactions .

Recent optimizations focus on mitigating β-elimination of the β-hydroxyleucine sidechain during macrocyclization, a challenge highlighted in analogs of related natural products . For instance, strategic protection of amine groups with Troc (2,2,2-trichloroethoxycarbonyl) and subsequent deprotection under mild conditions improved yields from 15% to 51% in model systems .

Biological Activity

Pharmacological Profile

Thiazolidinone derivatives exhibit diverse bioactivities, mediated by interactions with enzymes and receptors:

Antimicrobial Activity

The compound demonstrates moderate inhibition against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to disruption of bacterial cell wall synthesis. The thioxo group may chelate metal ions essential for microbial enzymes .

Anti-inflammatory Effects

The compound reduces TNF-α production in LPS-stimulated macrophages by 62% at 10 μM, suggesting NF-κB pathway modulation .

Research Findings and Structure-Activity Relationships (SAR)

Impact of Substituents on Efficacy

  • Furan moiety replacement: Substituting furan with thiophene decreases antimicrobial potency by 40%, underscoring the importance of oxygen’s electronegativity.

  • Pyrazole substituents: Electron-donating groups (e.g., 2-methylpropoxy) improve metabolic stability compared to allyloxy analogs .

  • Stereochemistry: The Z-configuration is essential; the E-isomer shows 90% lower cytotoxicity due to distorted geometry.

Synthetic Challenges and Innovations

  • Macrocyclization efficiency: Ring-closing metathesis (RCM) using Grubbs catalyst achieves 72% yield for 14-membered macrocycles, avoiding elimination side reactions .

  • Protecting group strategy: Switching from acetyl to Troc protection prevents oxazolone formation during esterification, enabling gram-scale synthesis .

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